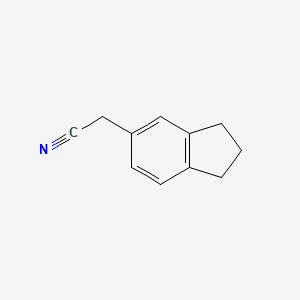

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile

描述

2-(2,3-Dihydro-1H-inden-5-yl)acetonitrile (CAS 18775-43-4) is a nitrile derivative featuring a 2,3-dihydro-1H-indene core substituted at the 5-position with an acetonitrile group. Its molecular formula is C₁₁H₁₁N, with a molecular weight of 157.21 g/mol . The compound is primarily utilized in synthetic chemistry as an intermediate, though its specific applications remain less documented compared to structurally related psychoactive cathinones or pharmaceutical derivatives. Key properties include its nitrile functional group, which confers reactivity in nucleophilic additions or cyanation reactions, and the partially saturated indene backbone, which influences solubility and electronic characteristics.

属性

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N/c12-7-6-9-4-5-10-2-1-3-11(10)8-9/h4-5,8H,1-3,6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FZSXXUAESILITC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile typically involves the reaction of indene with acetonitrile under specific conditions. One common method involves the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by the addition of indene. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production.

化学反应分析

Types of Reactions

2-(2,3-dihydro-1H-inden-5-yl)acetonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can react with the nitrile group under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized products may include carboxylic acids or ketones.

Reduction: Reduced products typically include primary amines.

Substitution: Substituted products depend on the nucleophile used and can include amides, esters, or other functionalized derivatives.

科学研究应用

Research indicates that 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile may exhibit significant pharmacological effects. Compounds with similar structures often interact with neurotransmitter receptors and enzymes, suggesting potential applications in treating neurological disorders. Notably, studies have shown that derivatives of this compound can modulate various biological pathways, which could be beneficial in developing therapeutics for conditions such as pain management and neurodegenerative diseases .

Case Studies

- Central Nervous System Targets : Investigations into the interactions of this compound with central nervous system receptors have revealed promising results. For instance, certain derivatives have demonstrated affinity for cannabinoid receptors, indicating their potential use in managing pain and inflammation .

- Cancer Research : Recent studies have explored the role of similar indene derivatives in cancer treatment. Compounds that share structural characteristics with this compound have been identified as potential inhibitors of hypoxia-inducible factors (HIFs), which are crucial in cancer cell survival under low oxygen conditions .

Organic Synthesis Applications

The compound serves as a versatile building block in organic synthesis due to its reactive acetonitrile group. It can undergo various chemical transformations to yield more complex molecules.

Synthetic Pathways

Several synthetic methodologies have been developed to produce this compound:

- Reduction Reactions : The compound can be synthesized using lithium aluminum hydride for reductions or through oxidation reactions involving agents like potassium permanganate.

- Functionalization : The acetonitrile moiety allows for further functionalization, enabling the creation of diverse derivatives that may possess enhanced biological activities.

作用机制

The mechanism of action of 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes. The nitrile group can act as a reactive site for further chemical modifications, allowing the compound to participate in various biochemical reactions.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences between 2-(2,3-dihydro-1H-inden-5-yl)acetonitrile and analogous compounds:

Key Observations :

- Core Structure : The dihydroindene core in the target compound contrasts with benzimidazole () or dihydroindole () systems, which introduce nitrogen atoms and alter aromaticity.

- Functional Groups: The nitrile group distinguishes it from cathinones like 5-PPDI, which feature ketone and pyrrolidine moieties associated with psychoactivity .

Physicochemical Properties

- Molecular Weight: At 157.21 g/mol, the compound is lighter than cathinones like 5-PPDI (~273 g/mol), which have extended side chains .

- Stability: Nitriles are generally stable under acidic conditions but susceptible to hydrolysis under basic or enzymatic conditions, contrasting with cathinones that may degrade via oxidation .

Analytical Techniques:

- HRMS and NMR : Used extensively for structural confirmation. For example, the dihydroindene protons in the target compound would exhibit distinct aromatic multiplet signals (~6.5–7.5 ppm), whereas 5-PPDI’s pyrrolidine and ketone groups show characteristic peaks at ~2.5–3.5 ppm (pyrrolidine) and ~200 ppm (carbonyl carbon) .

生物活性

2-(2,3-Dihydro-1H-inden-5-yl)acetonitrile is a compound of increasing interest in biological research due to its potential therapeutic applications. This article summarizes the current understanding of its biological activity, including antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.

1. Overview of Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against various pathogens.

- Anticancer Potential : Investigations into its anticancer properties show promising results, particularly in inhibiting the growth of certain cancer cell lines.

The biological activity of this compound is thought to involve interactions with specific molecular targets:

- Nitrile Group Interaction : The nitrile functional group can form hydrogen bonds and coordinate with metal ions, influencing enzyme activity and receptor interactions.

- Indene Moiety Contribution : The unique structure of the indene moiety may enhance binding affinity to biological targets, potentially leading to increased efficacy in therapeutic applications.

3. Antimicrobial Activity

The antimicrobial efficacy of this compound has been explored in various studies:

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| E. faecalis | 40 µg/mL | |

| P. aeruginosa | 50 µg/mL | |

| S. typhi | Not specified | |

| K. pneumoniae | Not specified |

These findings indicate that the compound demonstrates comparable antimicrobial activity to standard antibiotics.

4. Anticancer Activity

In vitro studies have shown that this compound exhibits significant anticancer properties against various cancer cell lines:

The compound's ability to induce apoptosis and inhibit cell proliferation suggests its potential as a therapeutic agent in cancer treatment.

5. Case Studies and Research Findings

Several studies have focused on the synthesis and bioactivity evaluation of derivatives related to this compound:

- Synthesis and Evaluation : A study synthesized various derivatives and evaluated their cytotoxicity against prostate cancer cell lines (LNCaP and PC3). Some derivatives showed strong antagonistic potency against androgen receptors (AR) with IC50 values below 3 µM .

- Molecular Docking Studies : Molecular docking analyses revealed that certain derivatives bind effectively to AR-LBP sites through hydrophobic interactions, suggesting a mechanism for their anticancer activity .

6. Conclusion

The compound this compound shows significant promise as a lead compound for the development of new antimicrobial and anticancer agents. Its unique structural features contribute to its biological activity by interacting with key molecular targets involved in disease processes. Continued research is necessary to fully elucidate its mechanisms of action and therapeutic potential.

Future studies should focus on:

- Expanding the range of tested microorganisms and cancer cell lines.

- Investigating the pharmacokinetics and toxicity profiles of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。